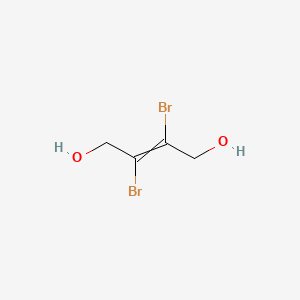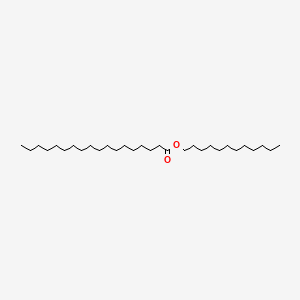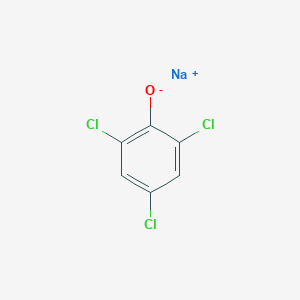
sodium;3-hydroxypropane-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 3-hydroxypropane-1-sulfonate is an organic compound with the molecular formula C3H7NaO4S. It is a sodium salt of 3-hydroxypropane-1-sulfonic acid and is known for its applications in various chemical processes and industries. This compound is characterized by its high solubility in water and its stability under normal conditions .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of sodium 3-hydroxypropane-1-sulfonate typically involves the reaction of propylene alcohol with sodium bisulfite. This reaction is carried out in a microchannel reactor under the initiation of an initiator. The process ensures a full reaction and reduces the dosage of acid required .
Industrial Production Methods: In industrial settings, the production of sodium 3-hydroxypropane-1-sulfonate involves an intermittent kettle type reaction. Propylene alcohol and sodium metabisulfite or sodium bisulfite are used as raw materials. The reaction is initiated by an initiator, and the product is then subjected to ion exchange to obtain the final compound .
化学反応の分析
Types of Reactions: Sodium 3-hydroxypropane-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The hydroxyl group can be substituted by other functional groups.
Oxidation Reactions: The compound can be oxidized to form different sulfonic acid derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents like thionyl chloride.
Oxidation Reactions: Oxidizing agents such as potassium permanganate are used.
Major Products Formed:
Substitution Reactions: Products include 3-chloro-2-hydroxypropane-1-sulfonate.
Oxidation Reactions: Products include various sulfonic acid derivatives.
科学的研究の応用
Sodium 3-hydroxypropane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a sulfonating agent in organic synthesis.
Biology: Employed in the preparation of negatively charged probe particles for investigating the nanoporosity of cellulosic fibers.
Medicine: Utilized in the formulation of pharmaceutical excipients.
Industry: Applied in the production of electroplating intermediates, surfactants, and power battery electrolyte additives
作用機序
The mechanism of action of sodium 3-hydroxypropane-1-sulfonate involves its interaction with various molecular targets. In biological systems, it can modulate the activity of enzymes and receptors by acting as a sulfonating agent. The compound’s sulfonic acid group is highly reactive, allowing it to participate in various biochemical pathways .
類似化合物との比較
- Sodium 3-chloro-2-hydroxypropane-1-sulfonate
- Sodium 2-hydroxyethanesulfonate
- Sodium 1-propanesulfonate
Comparison: Sodium 3-hydroxypropane-1-sulfonate is unique due to its hydroxyl group, which imparts specific reactivity and solubility properties. Compared to sodium 3-chloro-2-hydroxypropane-1-sulfonate, it is less reactive in substitution reactions but more stable under various conditions .
特性
IUPAC Name |
sodium;3-hydroxypropane-1-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O4S.Na/c4-2-1-3-8(5,6)7;/h4H,1-3H2,(H,5,6,7);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKVLUWCGPWCQR-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)CS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CO)CS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NaO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-[[(2S)-2-azaniumyl-3-phenylpropanoyl]amino]-3-phenylpropanoate](/img/structure/B7821035.png)








![4-[(3-carboxylato-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylate;2-[2-(2,5-dimethyl-1-phenylpyrrol-3-yl)ethenyl]-N,N,1-trimethylquinolin-1-ium-6-amine](/img/structure/B7821119.png)



